

Ayanin: A Comprehensive Technical Guide on its Chemical Structure and Pharmacological Properties

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Compound of Interest

Compound Name: Quercetin 3',4',7-trimethyl ether

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Abstract

Ayanin, a naturally occurring O-methylated flavonol, has garnered significant interest within the scientific community for its diverse pharmacological activities. As a derivative of quercetin, ayandin exhibits a range of biological effects, including antioxidant, anti-inflammatory, and vasorelaxant properties. This technical guide provides an in-depth overview of the chemical structure and properties of ayandin, detailed methodologies for its experimental evaluation, and an exploration of its mechanism of action, with a focus on its role as a phosphodiesterase inhibitor and its influence on the nitric oxide/cyclic GMP signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Identity and Structure

Ayanin, also known as Quercetin 3,7,4'-trimethyl ether, is a flavonoid classified as a flavonol.^[1] Its chemical structure is characterized by a C6-C3-C6 backbone, with hydroxyl and methoxy functional groups attached to the phenyl rings.

Table 1: Chemical Identification of Ayanin

Identifier	Value	Reference(s)
IUPAC Name	5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxy-4H-1-benzopyran-4-one	[1][2]
CAS Number	572-32-7	[1][2][3]
Molecular Formula	C ₁₈ H ₁₆ O ₇	[1][2][3]
Molecular Weight	344.32 g/mol	[2][3]

Physicochemical Properties

Ayanin is typically a yellow, crystalline powder or solid at room temperature.[3][4] It exhibits limited solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO). [5][6]

Table 2: Physicochemical Data of Ayanin

Property	Value	Reference(s)
Melting Point	172.5-173.0 °C	[2][4]
Boiling Point	600.8 ± 55.0 °C (Predicted)	[4]
Density	1.45 ± 0.1 g/cm ³ (Predicted)	[3][4]
Appearance	Yellow Powder/Solid	[3][4]
Solubility	Limited in water; Soluble in organic solvents and DMSO	[5][6]

Pharmacological Properties and Mechanism of Action

Ayanin displays a spectrum of biological activities that are of significant interest for therapeutic applications.

Vasorelaxant and Anti-inflammatory Effects

Ayanin is a non-selective phosphodiesterase (PDE) inhibitor, targeting PDE1-4.[6][7] Phosphodiesterases are enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling pathways.[8] By inhibiting PDEs, ayanin increases the intracellular levels of cGMP, leading to smooth muscle relaxation and vasodilation.[7] This mechanism is closely linked to the nitric oxide (NO)/cGMP pathway.[9] Nitric oxide, produced by nitric oxide synthase (NOS), activates soluble guanylate cyclase (sGC), which in turn catalyzes the production of cGMP from guanosine triphosphate (GTP).[10] Elevated cGMP levels then activate protein kinase G (PKG), resulting in a cascade of events that reduce intracellular calcium concentrations and cause vasodilation.[7][11] Ayanin's inhibition of PDE enhances and prolongs the effects of the NO/cGMP signaling cascade.

This inhibitory action on PDEs and modulation of inflammatory pathways also contributes to its anti-inflammatory properties. Ayanin has been shown to inhibit the production of interleukin-4 (IL-4) from basophils with an IC_{50} value of 2.2 μ M, suggesting its potential in treating allergic inflammatory conditions such as asthma.[6][7]

Antioxidant Activity

As a flavonoid, ayanin possesses antioxidant properties, which are attributed to its ability to scavenge free radicals.[5] This activity is a common feature of phenolic compounds and contributes to their protective effects against oxidative stress-related diseases.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of ayanin's biological activities.

Extraction, Isolation, and Characterization (General Methodology)

Ayanin can be isolated from various plant sources, including the rhizomes of *Curcuma aromatica* and *Croton schiedeanus*. [3][9] A general procedure involves the extraction of the plant material with organic solvents of increasing polarity, followed by chromatographic separation techniques such as column chromatography and preparative high-performance

liquid chromatography (HPLC) to isolate the pure compound. The identity and purity of the isolated ayanin are then confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (^1H -NMR and ^{13}C -NMR) and Mass Spectrometry (MS), to elucidate its structure and confirm its molecular weight.[12][13]

Antioxidant Activity Assays

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.[14]

- Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.[15]
- Assay Procedure:
 - In a 96-well microplate, add a specific volume of ayanin solution at various concentrations. [16]
 - Add the DPPH working solution to each well.
 - Incubate the plate in the dark at room temperature for 30 minutes.[17]
 - Measure the absorbance at approximately 517 nm using a microplate reader.[15]
 - A control containing the solvent instead of the sample is also measured.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: $\% \text{ Inhibition} = [(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$ [17] The IC_{50} value, which is the concentration of ayanin required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation ($\text{ABTS}^{\bullet+}$).[9]

- Preparation of $\text{ABTS}^{\bullet+}$ Solution: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[2] The $\text{ABTS}^{\bullet+}$ solution is then diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.[17]

- Assay Procedure:
 - In a 96-well microplate, add a small volume of ayanin solution at various concentrations.[9]
 - Add the diluted ABTS•⁺ solution to each well.
 - Incubate the plate at room temperature for a defined period (e.g., 6-30 minutes).[9][17]
 - Measure the absorbance at 734 nm.[2]
- Calculation: The percentage of ABTS•⁺ scavenging activity is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[9]

Anti-inflammatory Activity Assay

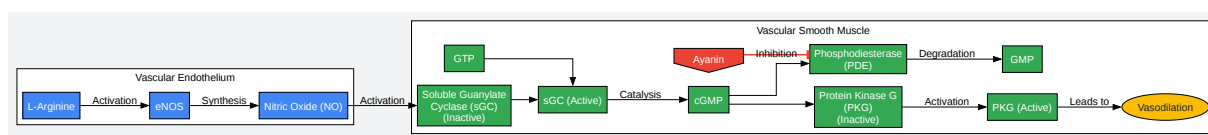
This assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[1][4]

- Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂. [4]
- Assay Procedure:
 - Seed the RAW 264.7 cells in a 96-well plate at a density of approximately 1×10^5 cells/well and allow them to adhere overnight.[4]
 - Pre-treat the cells with various concentrations of ayanin for 1-2 hours.
 - Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[4]
 - After incubation, collect the cell culture supernatant.
- Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent.[1][4]

- Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[4]
- Incubate at room temperature for 10-15 minutes.
- Measure the absorbance at approximately 540 nm.[1]
- A standard curve using sodium nitrite is prepared to quantify the nitrite concentration.[4]
- Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of ayanin.[1][4]

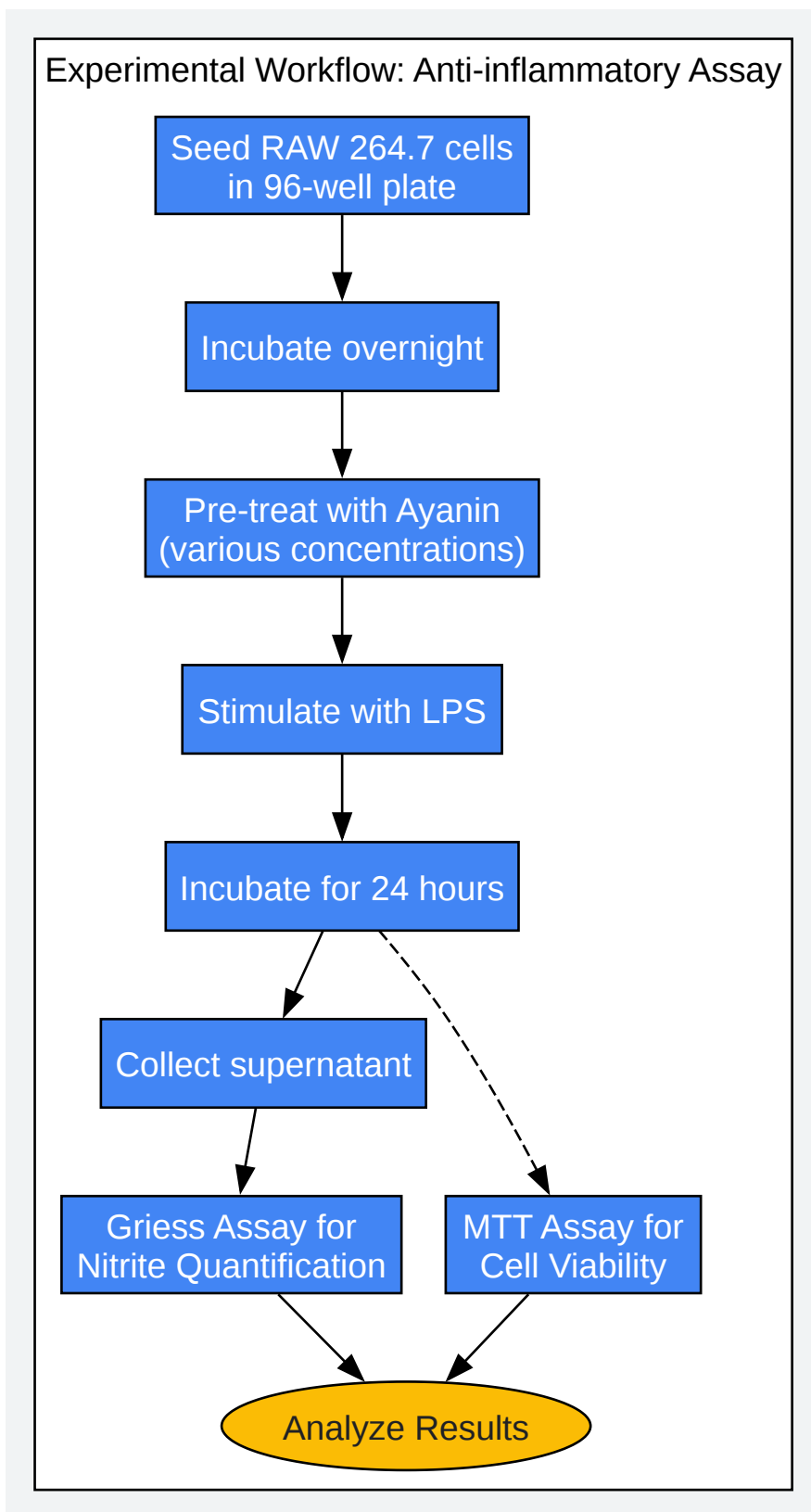
Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of ayanin and a typical experimental workflow for assessing its anti-inflammatory activity.



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Caption: Mechanism of ayanin-induced vasodilation via the NO/cGMP pathway.



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Caption: Workflow for assessing the anti-inflammatory activity of ayanin.

Conclusion

Ayanin is a promising flavonoid with well-defined chemical and pharmacological properties. Its ability to act as a non-selective phosphodiesterase inhibitor and modulate the nitric oxide/cGMP signaling pathway underscores its potential as a therapeutic agent for conditions associated with vascular dysfunction and inflammation. The experimental protocols detailed in this guide provide a framework for the consistent and reproducible evaluation of ayanin's biological activities. Further research into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

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